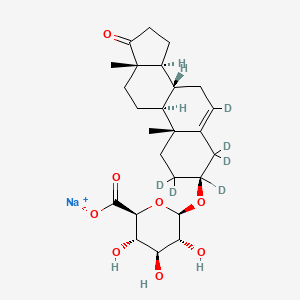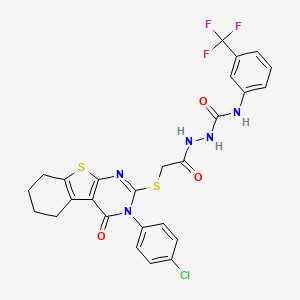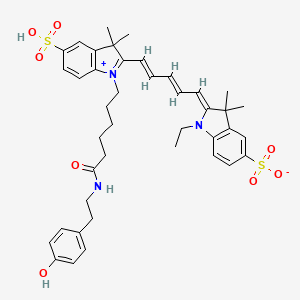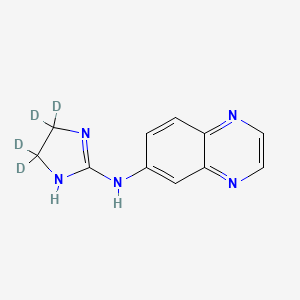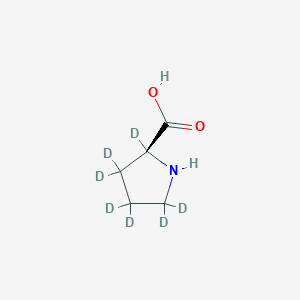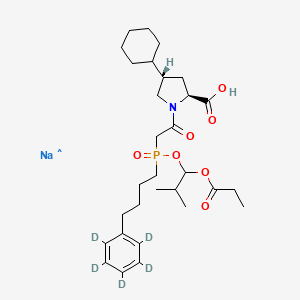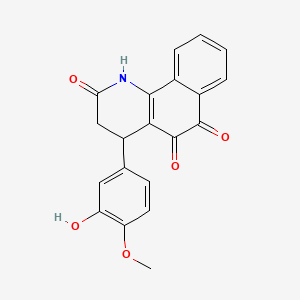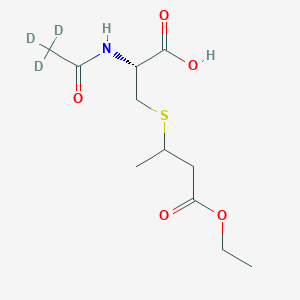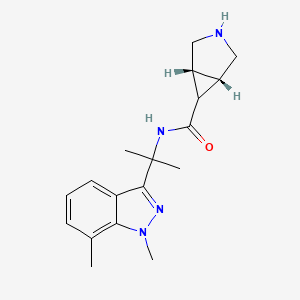
SSTR4 agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SSTR4 agonist 2 is a potent agonist of the somatostatin receptor subtype 4 (SSTR4). Somatostatin receptors are a group of G-protein-coupled receptors that play versatile roles in inhibiting the secretion of multiple hormones such as growth hormone and thyroid-stimulating hormone. SSTR4 is highly expressed in the central nervous system and mediates potent analgesic and anti-inflammatory actions .
Méthodes De Préparation
The preparation of SSTR4 agonist 2 involves synthetic routes that typically include the formation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. These compounds are synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production methods for these compounds are designed to ensure high yield and purity, often involving multi-step synthesis and purification processes .
Analyse Des Réactions Chimiques
SSTR4 agonist 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SSTR4 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.
Biology: Investigated for its role in modulating sensory nerve transmission and its potential in pain management.
Medicine: Explored for its potential in treating diseases or disorders associated with SSTR4, such as Alzheimer’s disease, epilepsy, and depression.
Industry: Utilized in the development of new therapeutic agents targeting SSTR4-related pathways .
Mécanisme D'action
The mechanism of action of SSTR4 agonist 2 involves binding to the somatostatin receptor subtype 4, which is localized to axons and cell bodies of dorsal root ganglia neurons. This binding modulates multiple pathways, including:
Enhancing potassium currents: By opening G protein-coupled, inwardly rectifying potassium channels.
Decreasing calcium currents: By inhibiting voltage-gated calcium channels.
Inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels: Leading to the normalization of neuronal excitability and reduction of inflammatory and neuropathic pain
Comparaison Avec Des Composés Similaires
SSTR4 agonist 2 is unique compared to other similar compounds due to its high potency and selectivity for the somatostatin receptor subtype 4. Similar compounds include:
J-2156: Another potent SSTR4 agonist known for its analgesic properties.
CNTX-0290: A human SSTR4 agonist under development as an oral analgesic for nociceptive and non-nociceptive pain
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Propriétés
Formule moléculaire |
C18H24N4O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14? |
Clé InChI |
ZWNVABDSAWDSPA-PBWFPOADSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4 |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
